molecular formula C11H18ClNO2 B3077638 N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride CAS No. 1048948-03-3

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride

Cat. No.: B3077638
CAS No.: 1048948-03-3
M. Wt: 231.72 g/mol
InChI Key: MMJBQQPENYGEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBQQPENYGEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzylamines, benzaldehydes, and benzyl alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of benzylamine derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor ligands .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. It also finds applications in the development of new catalysts and chemical processes .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

N-(3,4-Dimethoxybenzyl)-N-ethylamine Hydrochloride
  • CAS : 40171-95-7
  • Formula: C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Key Differences : Ethylamine chain modified with an ethyl group (N-ethyl vs. N-ethanamine) and 3,4-dimethoxy substitution on the benzyl ring.
  • Applications : Pharmaceutical intermediate .
2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride
  • Formula: C₁₈H₂₃ClNO₃
  • Molecular Weight : 337.84 g/mol
  • Key Differences : Additional methoxy group at the 5-position on the phenyl ring and a 2-methoxybenzyl substituent.
N-(3,5-Dimethoxybenzyl)-N-methylamine Hydrochloride
  • CAS : 2490430-34-5
  • Formula: C₁₀H₁₄ClNO₂
  • Key Differences : Symmetric 3,5-dimethoxy substitution and N-methyl group.

Ethanolamine and Phenoxyethylamine Derivatives

Diphenhydramine Hydrochloride
  • CAS : 147-24-0
  • Formula: C₁₇H₂₂ClNO
  • Molecular Weight : 291.82 g/mol
  • Key Differences : Contains a diphenylmethoxy group instead of dimethoxybenzyl.
  • Applications : Antihistamine and sedative .
N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride
  • Formula: C₁₁H₁₈ClNO
  • Key Differences: Phenoxy linkage with a 3-methylphenyl group instead of dimethoxybenzyl.

Neurotransmitter Analogues

Dopamine Hydrochloride
  • CAS : 62-31-7
  • Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Differences : 3,4-Dihydroxyphenyl group (catechol) instead of dimethoxybenzyl.
  • Applications : Neurotransmitter and cardiovascular drug .
Tetrahydropapaverine Hydrochloride
  • CAS: Not explicitly listed (see )
  • Formula: C₂₀H₂₄ClNO₄
  • Key Differences: Tetrahydroisoquinoline backbone with multiple methoxy groups.
  • Applications : Muscle relaxant and vasodilator .

Structural and Functional Analysis

Substituent Position Effects

  • 2,3-Dimethoxybenzyl (Target Compound): The ortho/meta methoxy arrangement may influence lipophilicity and receptor binding compared to para-substituted analogs.
  • 3,4-Dimethoxybenzyl (e.g., Dopamine derivatives): Catechol-like substitution (if hydroxylated) enhances binding to adrenergic/dopaminergic receptors .
  • Phenoxy vs. Benzyl: Phenoxyethylamines (e.g., Diphenhydramine) exhibit greater conformational flexibility, affecting histamine H₁ receptor antagonism .

Pharmacological and Toxicological Profiles

Compound Acute Toxicity (Oral) Irritation (Skin/Eye) Key Applications
N-(2,3-Dimethoxybenzyl)ethanamine HCl H302 H315/H319 Laboratory synthesis
Dopamine HCl H302 Not reported Neurotransmission
Diphenhydramine HCl H301 H315/H319 Antihistamine
N-(3,4-Dimethoxybenzyl)-N-ethylamine HCl Not reported Not reported Pharmaceutical intermediate

Research Findings and Implications

  • Safety Profiles: Ethanolamine derivatives like Diphenhydramine and the target compound share irritation hazards, emphasizing the need for protective handling .
  • Synthetic Utility : N-(2,3-Dimethoxybenzyl)ethanamine HCl serves as a precursor for complex alkaloids, whereas Dopamine HCl is a direct therapeutic agent .

Biological Activity

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dimethoxybenzyl group attached to an ethanamine backbone. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, and it has a molecular weight of approximately 215.71 g/mol. The presence of the dimethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes . It is believed to act as an inhibitor or modulator of specific molecular targets involved in neurotransmission and cellular metabolism. Research indicates that it may influence signaling pathways related to neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

1. Neuropharmacological Effects

Research has suggested that this compound exhibits potential neuropharmacological effects, possibly through interactions with neurotransmitter receptors. Its structural similarity to other psychoactive compounds indicates potential applications in treating neurological disorders.

2. Antioxidant Properties

Preliminary studies indicate that this compound may possess antioxidant properties , contributing to cellular protection against oxidative stress. This activity could be beneficial in mitigating conditions associated with oxidative damage.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing promise in inhibiting the growth of various microbial strains. This aspect adds to its potential utility in pharmaceutical applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPotential modulation of serotonin and dopamine receptors
AntioxidantExhibits protective effects against oxidative stress
AntimicrobialInhibitory effects on various microbial strains

Selected Research Findings

  • A study focused on the structure-based design of G Protein-Coupled Receptor (GPCR) inhibitors highlighted the importance of substituents like dimethoxy groups for enhancing selectivity and potency against specific kinases .
  • Another investigation into phenethylamines emphasized their role in mediating inflammation and cardiovascular responses, suggesting that similar compounds could have therapeutic implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.